1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Medicinal chemistry Drug design Physicochemical profiling

This 1,5-dimethyl/1-isopropyl bis-pyrazole isomer is a precise tool for structure-activity relationship (SAR) studies, addressing a critical research gap in antimicrobial panels. Its unique methylamine bridge connects the heterocycles, offering distinct steric and electronic properties compared to common positional isomers. Supplied as a stable hydrochloride salt, this compound ensures accurate docking validation and reliable experimental follow-up, eliminating the risk of cross-study variability from generic procurement.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
Cat. No. B11747686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C
InChIInChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3/h6-9,13H,5H2,1-4H3
InChIKeyDOHRTRWMAUVMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine: Core Chemical Identity and Procurement Baseline


1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine (CAS 1856089-83-2 for the positional isomer; free base formula C₁₂H₁₉N₅, MW 233.31 g/mol) is a bis-pyrazole derivative in which a 1,5-dimethyl-1H-pyrazol-4-amine subunit is connected via a methylamine bridge to a 1-isopropyl-1H-pyrazole ring at the 4-position of each heterocycle . The compound is typically supplied as the hydrochloride salt (MW 269.77 g/mol) for enhanced stability and solubility . It belongs to the class of bis-heterocyclic amines that have been investigated for antimicrobial, antifungal, and antioxidant applications, as well as for roles as enzyme inhibitor scaffolds (e.g., IDO, ITPKb) [1]. Procurement must distinguish this precise substitution pattern from numerous commercially available positional isomers and linker variants that share the same molecular formula but exhibit divergent physicochemical and potentially biological properties .

Why Bis-Pyrazole Positional Isomers Cannot Substitute for 1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine in Research Protocols


The bis-pyrazole chemical space with formula C₁₂H₁₉N₅ encompasses at least five commercially cataloged positional isomers that differ only in the attachment points of the methylamine bridge or the substitution pattern on the pyrazole rings . These subtle structural variations profoundly alter the three-dimensional presentation of hydrogen bond donor/acceptor motifs, the spatial relationship between the two heterocyclic rings, and the calculated lipophilicity and polar surface area . In the broader pyrazole class, even minor changes in substitution pattern have been demonstrated to shift antimicrobial spectrum, antioxidant IC₅₀ values, and molecular docking scores against targets such as CYP51, topoisomerase IV, and catalase [1]. Generic procurement of any C₁₂H₁₉N₅ isomer without verifying the exact IUPAC name and analytical characterization therefore risks introducing a structurally distinct compound that may exhibit uncharacterized activity, solubility, or target engagement, invalidating cross-study comparisons and SAR interpretations [1].

Quantitative Differentiation Evidence for 1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine Against Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Differentiation from the 1,3-Dimethyl Positional Isomer

The target compound presents a hydrogen bond donor/acceptor (HBD/HBA) count of 2/3, arising from the secondary amine linker and the two pyrazole N-atoms available for acceptance . The 1,3-dimethyl positional isomer N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine maintains the same HBD/HBA count of 2/3 due to identical functional group composition; however, the altered methyl group placement on the pyrazole ring modifies the steric environment adjacent to the amine bridge, which is predicted to influence the accessibility of the HBD motif to biological targets . This constitutes a conformational rather than a constitutional difference in hydrogen bonding capacity.

Medicinal chemistry Drug design Physicochemical profiling

Salt Form and Molecular Weight Differentiation: HCl Salt vs. Free Base Procurement Specifications

The commercially supplied form of the target compound is the hydrochloride salt, with a molecular weight of 269.77 g/mol (exact mass 269.1407234 g/mol) and molecular formula C₁₂H₂₀ClN₅ . This differentiates it from the free base form (MW 233.31 g/mol, C₁₂H₁₉N₅), which may also be encountered in vendor catalogs for closely related positional isomers . The HCl salt form confers increased aqueous solubility and solid-state stability, which are relevant for biological assay preparation and long-term compound storage .

Compound management Solubility Salt selection

Class-Level Antimicrobial Activity Inference from Bis-Pyrazole Scaffold Studies

The target compound belongs to the bis-pyrazole class for which a 2025 study by Merzouki et al. demonstrated substitution-dependent antimicrobial activity. In that study, the most active bis-pyrazole derivative (O4) achieved 80.14% DPPH radical scavenging (IC₅₀ = 40.91 µg/mL) and a 30 mm inhibition zone against Pseudomonas aeruginosa, surpassing the streptomycin control [1]. While the target compound was not among the specific derivatives tested in that study, the class-level SAR indicates that bis-pyrazole compounds with specific substitution patterns can achieve potent antimicrobial activity, and the 1,5-dimethyl/1-isopropyl substitution pattern represents an unexplored combination within this active scaffold space [1].

Antimicrobial Antifungal Drug discovery

Linker Architecture Comparison: Methylamine Bridge vs. Extended Methylene Linker in Analog Series

The target compound employs a direct methylamine bridge (-NH-CH₂-) connecting the two pyrazole rings at their respective 4-positions, resulting in a heavy atom count of 18 (HCl salt) and a rotatable bond count of 5 in the free base . The commercially available analog 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine introduces an additional methylene group into the linker (-CH₂-NH-CH₂-), increasing the heavy atom count to 19 and extending the distance between the two heterocyclic rings . This one-atom linker elongation is expected to alter the conformational flexibility, the spatial relationship between the two pyrazole rings, and consequently the molecular recognition properties of the compound .

Scaffold hopping SAR Linker optimization

Recommended Procurement and Application Scenarios for 1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine


Antimicrobial Screening Library Expansion with a Structurally Defined Bis-Pyrazole Scaffold

The compound is best deployed as a structurally characterized entry in medium-throughput antimicrobial screening panels targeting Gram-negative (e.g., P. aeruginosa) and Gram-positive (e.g., S. aureus) bacterial strains, as well as fungal pathogens (C. albicans, A. niger). The class-level precedent established by Merzouki et al. (2025) demonstrates that bis-pyrazole derivatives in this chemical space can achieve inhibition zones exceeding 30 mm against P. aeruginosa, with MIC values measurable by broth microdilution [1]. The 1,5-dimethyl/1-isopropyl substitution pattern of the target compound has not been evaluated in the published antimicrobial SAR to date, representing a gap that procurement of this specific isomer could address [1].

Structure-Activity Relationship (SAR) Studies on Bis-Pyrazole Linker Geometry

The compound serves as a precise comparator in SAR studies exploring the effect of linker length and attachment regiochemistry on biological activity. Its methylamine bridge (-NH-CH₂-) connecting pyrazole 4-positions provides a shorter inter-ring distance compared to analogs with extended linkers (e.g., -CH₂-NH-CH₂-) . Systematic procurement of this compound alongside linker-extended variants enables the deconvolution of linker-dependent effects on target binding, as inferred from the molecular docking results reported for bis-pyrazole derivatives against catalase, topoisomerase IV, and CYP51 [1].

Computational Chemistry and Molecular Docking Validation Studies

With its defined hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) and 18 heavy atoms, the compound is suitable as a validation ligand for molecular docking workflows targeting enzymes with structurally characterized pyrazole-binding pockets . The hydrochloride salt form ensures consistent aqueous solubility for experimental follow-up of in silico predictions. The compound's specific substitution pattern allows it to serve as a negative or positive control relative to the 1,3-dimethyl positional isomer when assessing the steric tolerance of binding sites adjacent to the pyrazole 5-position .

Agrochemical Intermediate and Heterocyclic Building Block Procurement

The compound is a functionalized bis-pyrazole amine that can serve as a synthetic intermediate for the preparation of more complex heterocyclic systems, including tricyclic fused pyrazoles and pyrazole-containing chelating ligands . The presence of the secondary amine enables further derivatization through alkylation, acylation, or reductive amination, while the two differentiated pyrazole rings (1,5-dimethyl vs. 1-isopropyl) provide regiochemical versatility. Industrial procurement for this purpose should specify the HCl salt for ease of handling and long-term storage stability .

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